

Physical and chemical properties of 3-Chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2-methylbenzoic acid

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An In-depth Technical Guide to **3-Chloro-2-methylbenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction: **3-Chloro-2-methylbenzoic acid**, also known as 3-chloro-2-toluic acid, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a chlorine atom and a methyl group on the benzene ring, makes it a versatile building block in organic synthesis.^[1] This compound serves as a crucial intermediate in the manufacturing of various pharmaceuticals and agrochemicals, such as herbicides and fungicides.^[1] Its unique substitution pattern influences its reactivity and makes it a valuable component for developing complex, biologically active molecules.^[1]

Physical and Chemical Properties

The physical and chemical characteristics of **3-Chloro-2-methylbenzoic acid** are summarized below. These properties are fundamental for its application in chemical synthesis and for ensuring appropriate handling and storage conditions.

Table of Properties

Property	Value	Source(s)
IUPAC Name	3-chloro-2-methylbenzoic acid	[2]
Synonyms	3-Chloro-2-toluic acid, 2-Methyl-3-chlorobenzoic acid	[1][3]
CAS Number	7499-08-3	[1][2][3][4]
Molecular Formula	C ₈ H ₇ ClO ₂	[1][2][3][4]
Molecular Weight	170.59 g/mol	[1][2][4]
Appearance	White to off-white or light yellow crystalline powder	[1][3]
Melting Point	161-168 °C[1], 163-166 °C[5], 102 °C[3][6]	Note: Discrepancy exists across sources.
Boiling Point	290.9 ± 20.0 °C at 760 mmHg	[3]
Density	1.3 ± 0.1 g/cm ³ [3], 1.310 ± 0.06 g/cm ³ (Predicted)[5]	
pKa	3.58 ± 0.10 (Predicted)	[5]
Solubility	Soluble in Methanol	[5]
LogP (XLogP3)	2.4	[2][3]
Flash Point	129.7 ± 21.8 °C	[3]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of **3-Chloro-2-methylbenzoic acid**.

- ¹³C NMR:** The ¹³C Nuclear Magnetic Resonance spectrum provides information on the carbon framework of the molecule. Spectra are typically acquired in a solvent such as DMSO-d₆. [7]
- Infrared (IR) Spectroscopy:** IR spectra reveal the functional groups present. Key absorptions for this molecule would include those for the O-H stretch of the carboxylic acid, the C=O

stretch of the carbonyl group, and C-Cl stretching. Both ATR-IR and KBr pellet techniques have been used to obtain spectra.[2]

- Raman Spectroscopy: FT-Raman spectroscopy offers complementary vibrational information to IR.[2]

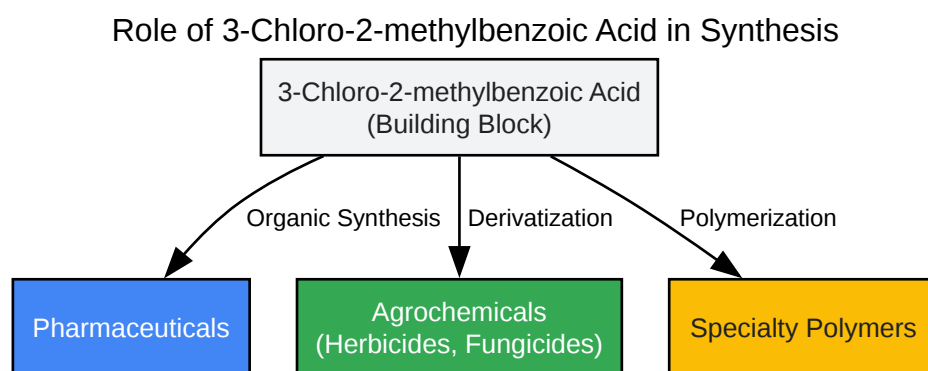
Chemical Reactivity and Synthesis

Reactivity Profile

3-Chloro-2-methylbenzoic acid exhibits reactivity characteristic of aromatic carboxylic acids.

- Acid-Base Reactions: The carboxylic acid group can be deprotonated by bases to form a carboxylate salt.
- Esterification: It can undergo esterification with alcohols under acidic conditions.
- Reactions of the Aromatic Ring: The chlorine and methyl groups, along with the carboxylic acid group, direct the position of further electrophilic aromatic substitution reactions.
- Stability: The compound is stable under normal storage conditions.[8]
- Incompatibilities: It is incompatible with strong oxidizing agents.[8]
- Hazardous Decomposition: When heated to decomposition, it may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]

The structure of **3-Chloro-2-methylbenzoic acid** is a key building block for more complex molecules.



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Caption: Role as a chemical intermediate.

Synthesis Protocols

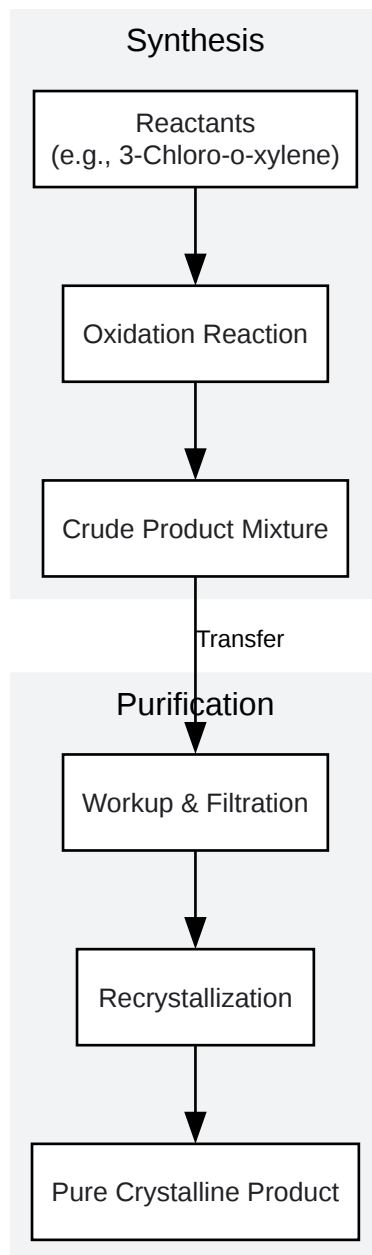
Multiple synthetic routes to **3-Chloro-2-methylbenzoic acid** exist. A common approach involves the oxidation of the corresponding substituted xylene.

Example Synthesis: Oxidation of 3-Chloro-o-xylene One potential route involves the oxidation of 3-chloro-o-xylene. While specific, detailed industrial protocols are proprietary, a general laboratory-scale oxidation of a methyl group on a benzene ring can be achieved using strong oxidizing agents like potassium permanganate (KMnO_4) or chromic acid.

General Experimental Protocol (Hypothetical Oxidation):

- **Reaction Setup:** A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. 3-Chloro-o-xylene is added to the flask, typically in an aqueous solution or a suitable solvent.
- **Oxidant Addition:** An aqueous solution of a strong oxidizing agent (e.g., KMnO_4) is added portion-wise to the reaction mixture. The addition is often done at an elevated temperature to facilitate the reaction.
- **Reflux:** The mixture is heated to reflux and stirred vigorously for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
- **Workup:** After cooling, the reaction mixture is worked up. If KMnO_4 is used, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with HCl) to precipitate the carboxylic acid product.
- **Purification:** The crude **3-Chloro-2-methylbenzoic acid** is collected by filtration, washed with cold water, and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Synthesis & Purification Workflow



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Caption: Synthesis and purification workflow.

Experimental Methodologies

The characterization of **3-Chloro-2-methylbenzoic acid** relies on standard analytical techniques to determine its physical properties and confirm its identity and purity.

Purity Determination

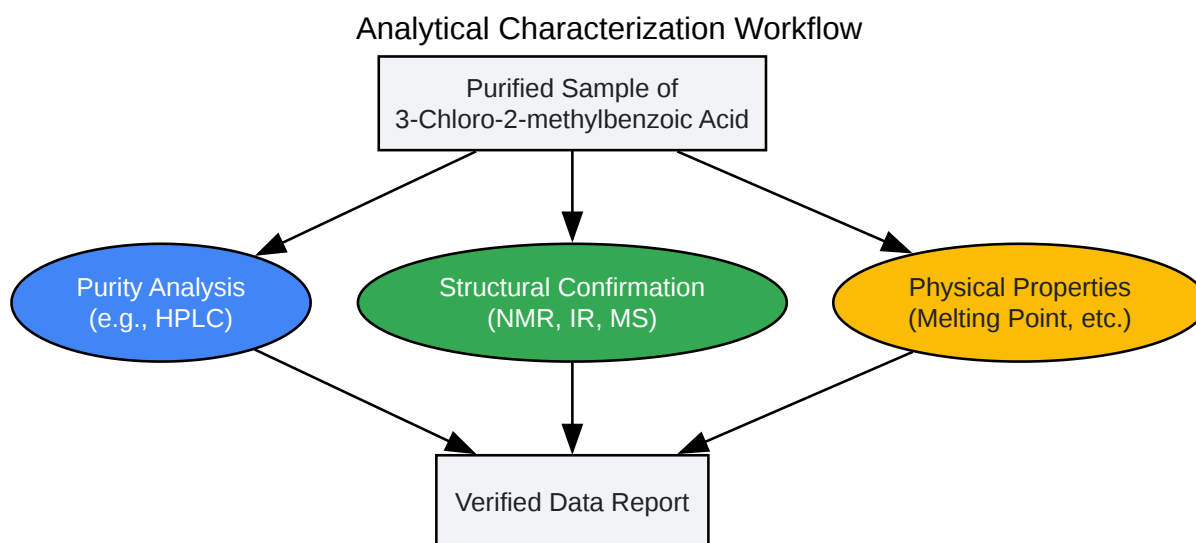
- High-Performance Liquid Chromatography (HPLC): Purity is often reported as $\geq 98\%$ as determined by HPLC.^[1]
 - Protocol: A sample is dissolved in a suitable mobile phase and injected into an HPLC system. The compound travels through a column (e.g., C18) and is detected as it elutes. The purity is calculated by comparing the area of the main peak to the total area of all peaks detected at a specific wavelength.

Melting Point Determination

- Protocol: A small amount of the crystalline powder is packed into a capillary tube. The tube is placed in a melting point apparatus and heated slowly. The temperature range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR):
 - Protocol: A sample is dissolved in a deuterated solvent (e.g., DMSO- d_6) and placed in an NMR tube.^[7] The tube is inserted into the NMR spectrometer. For ^{13}C NMR, the spectrum is acquired over a period of time to obtain sufficient signal-to-noise, revealing the chemical shifts of each unique carbon atom.
- Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy:^[2]
 - Protocol: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact. The IR beam is passed through the crystal, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded. This method requires minimal sample preparation.



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Caption: Standard analytical workflow.

Safety and Handling

3-Chloro-2-methylbenzoic acid is classified as an irritant. Proper personal protective equipment (PPE) should be used when handling this chemical.

- GHS Hazard Statements:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
- Precautionary Statements:
 - P261: Avoid breathing dust.[2]
 - P264: Wash skin thoroughly after handling.[2]
 - P280: Wear protective gloves/eye protection/face protection.[2]

- P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
- Storage: Store in a dry, cool, and well-ventilated place at 0-8°C.[1] Keep the container tightly closed.

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- To cite this document: BenchChem. [Physical and chemical properties of 3-Chloro-2-methylbenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181752#physical-and-chemical-properties-of-3-chloro-2-methylbenzoic-acid]

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